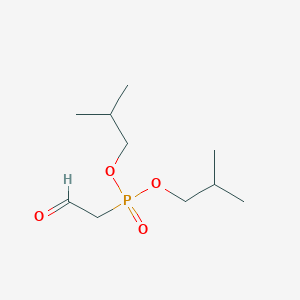
Bis(2-methylpropyl) (2-oxoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) (2-oxoethyl)phosphonate: is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonate group, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl) (2-oxoethyl)phosphonate typically involves the reaction of phosphorus oxychloride with 2-methylpropanol and 2-oxoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-methylpropanol and 2-oxoethanol.
Catalysis: A catalyst, such as a Lewis acid, is introduced to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at a specific temperature, typically between 15-25°C, for a few hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylpropyl) (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) (2-oxoethyl)phosphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of Bis(2-methylpropyl) (2-oxoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property makes it valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
- Bis(2-methylpropyl) octylphosphonate
- (2-methoxy-2-oxoethyl)phosphonic acid
- (2-ethoxy-2-oxoethyl)phosphonic acid
Comparison: Bis(2-methylpropyl) (2-oxoethyl)phosphonate is unique due to its specific alkyl and oxoethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
63620-95-1 |
|---|---|
Fórmula molecular |
C10H21O4P |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
2-[bis(2-methylpropoxy)phosphoryl]acetaldehyde |
InChI |
InChI=1S/C10H21O4P/c1-9(2)7-13-15(12,6-5-11)14-8-10(3)4/h5,9-10H,6-8H2,1-4H3 |
Clave InChI |
POPDXLYCGWQSIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(CC=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
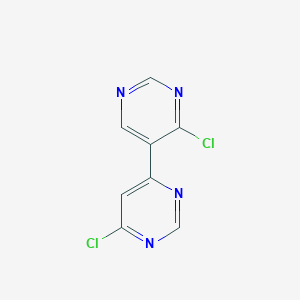
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
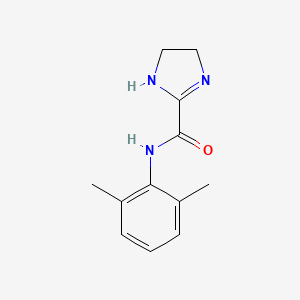
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
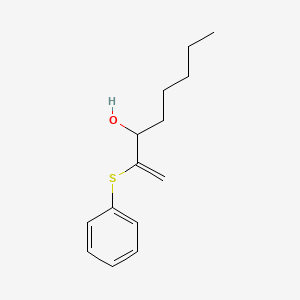
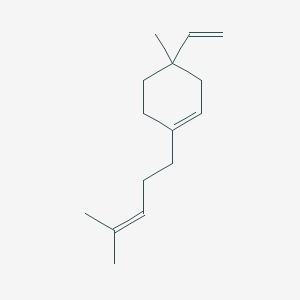

![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
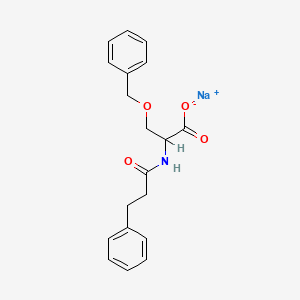
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)


